
N-Phenyl-1,3,5-dithiazinan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1,3,5-dithiazinan-5-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-1,3,5-dithiazinan-5-amine typically involves the reaction of formaldehyde with aniline in the presence of hydrogen sulfide. This reaction forms the dithiazinane ring structure. The process can be carried out under various conditions, including the use of catalysts such as cobalt chloride or samarium nitrate to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, the handling of hazardous reagents like hydrogen sulfide requires stringent safety measures.
Análisis De Reacciones Químicas
Types of Reactions: N-Phenyl-1,3,5-dithiazinan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to more reduced sulfur-containing compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-1,3,5-dithiazinan-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in certain reactions
Mecanismo De Acción
The mechanism of action of N-Phenyl-1,3,5-dithiazinan-5-amine involves its interaction with various molecular targets. The compound can interfere with bacterial cell wall synthesis, leading to its antimicrobial effects. It may also interact with enzymes and proteins, disrupting their normal function and leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
- N-Phenyl-1,3,4-thiadiazol-2-amine
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine
Comparison: N-Phenyl-1,3,5-dithiazinan-5-amine is unique due to its dithiazinane ring structure, which imparts distinct chemical properties compared to other similar compounds.
Propiedades
Número CAS |
918969-19-4 |
|---|---|
Fórmula molecular |
C9H12N2S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
N-phenyl-1,3,5-dithiazinan-5-amine |
InChI |
InChI=1S/C9H12N2S2/c1-2-4-9(5-3-1)10-11-6-12-8-13-7-11/h1-5,10H,6-8H2 |
Clave InChI |
IGWRDVYTGPJUMJ-UHFFFAOYSA-N |
SMILES canónico |
C1N(CSCS1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
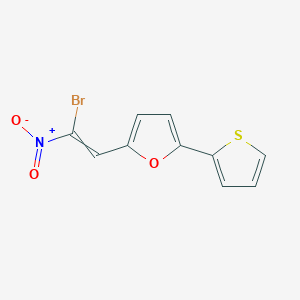
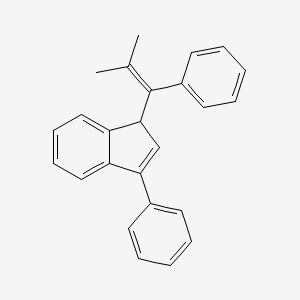
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
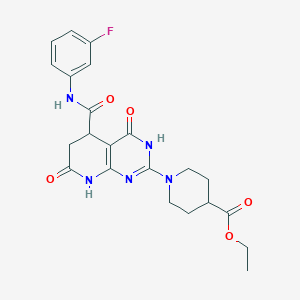
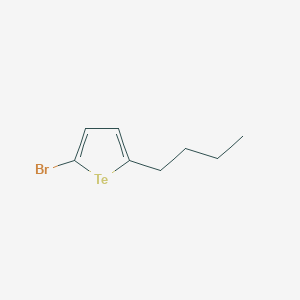

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
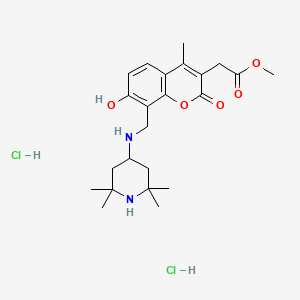
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
